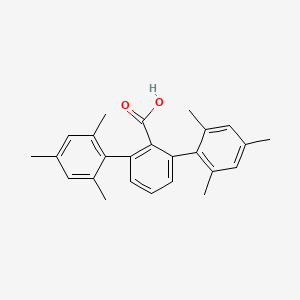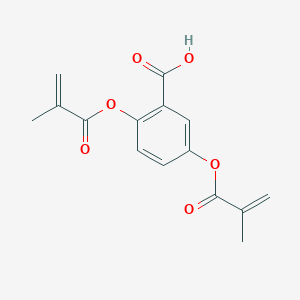
2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2-methylprop-2-enoyloxy groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid typically involves the esterification of 2,5-dihydroxybenzoic acid with methacrylic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and advanced materials due to its reactive ester groups.
Wirkmechanismus
The mechanism of action of 2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. The aromatic core may interact with enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-dihydroxybenzoic Acid: The precursor in the synthesis of 2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid.
Methacrylic Acid: A related compound with similar ester groups.
Benzoic Acid Derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to the presence of two reactive ester groups, which enhance its reactivity and potential applications in synthesis and industrial processes. Its structure allows for versatile modifications, making it a valuable compound in research and development.
Eigenschaften
CAS-Nummer |
574002-50-9 |
|---|---|
Molekularformel |
C15H14O6 |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
2,5-bis(2-methylprop-2-enoyloxy)benzoic acid |
InChI |
InChI=1S/C15H14O6/c1-8(2)14(18)20-10-5-6-12(11(7-10)13(16)17)21-15(19)9(3)4/h5-7H,1,3H2,2,4H3,(H,16,17) |
InChI-Schlüssel |
SVMANJSNQHAWNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1=CC(=C(C=C1)OC(=O)C(=C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


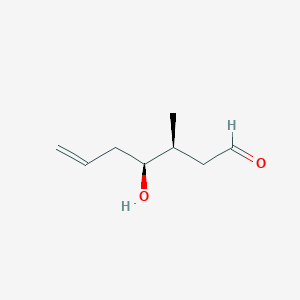
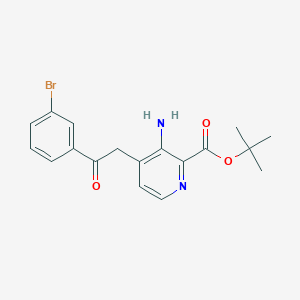
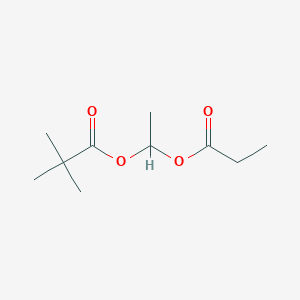
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)

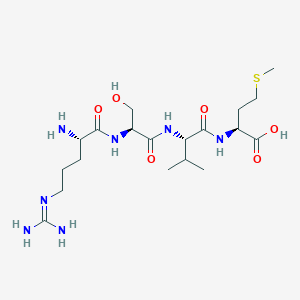
![7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14238946.png)

![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
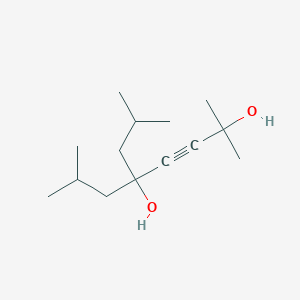
![2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate](/img/structure/B14238953.png)
![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)

